molecular formula C23H28N2O3 B2983996 4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941911-55-3

4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2983996
CAS RN: 941911-55-3
M. Wt: 380.488
InChI Key: GINNDECRXAGTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of quinolinone derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

1. Synthesis of Polycyclic Amides

Research by Song et al. (2010) explored the high yield and facile synthesis of isoquinolones from benzamides and alkynes, using oxidative ortho C-H activation. This process is significant for the synthesis of complex polycyclic amides, which are crucial in various chemical and pharmaceutical applications (Song et al., 2010).

2. Synthesis of Pyrimidoaporphines

Lenz (1984) demonstrated the synthesis of pyrimidoisoquinolines, a process involving 1-benzyl-3,4-dihydroisoquinolines and ethoxycarbonyl isocyanate. The pyrimidoisoquinolines possess a stilbene chromophore, enabling stilbene-phenanthrene conversion, crucial in the synthesis of novel organic compounds (Lenz, 1984).

3. Reaction Mechanisms in Isoquinoline Synthesis

Doi et al. (1997) investigated the reaction mechanisms in Bischler–Napieralski isoquinoline synthesis. This research provides insights into the formation of both normal and abnormal reaction products, which is essential for understanding and improving synthetic routes in organic chemistry (Doi et al., 1997).

4. Study on N-Ethylation Reaction of N-benzyl-4-oxoquinoline Derivatives

Batalha et al. (2019) conducted a study on the regioselectivity of N-ethylation reactions involving N-benzyl-4-oxoquinoline derivatives. This research is significant for understanding the behavior of such compounds in various chemical reactions, which is valuable in medicinal chemistry (Batalha et al., 2019).

5. Synthesis of Isoquinoline Derivatives for Radioligand Binding Studies

Graulich et al. (2006) synthesized methoxylated 1,2,3,4-tetrahydroisoquinoliniums for affinity studies with apamin-sensitive binding sites. This research contributes to the development of new ligands for neuropharmacological research (Graulich et al., 2006).

6. Development of Histone Deacetylase Inhibitors

Anh et al. (2021) designed and synthesized novel 4-oxoquinazoline-based N-hydroxypropenamides as histone deacetylase inhibitors. This research is crucial for the development of new cancer therapeutics (Anh et al., 2021).

7. Synthesis of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives

Zaki et al. (2017) reported on the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives, providing potential avenues for pharmacological studies (Zaki et al., 2017).

properties

IUPAC Name

4-ethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-4-28-20-9-5-17(6-10-20)23(27)24-19-8-11-21-18(15-19)7-12-22(26)25(21)14-13-16(2)3/h5-6,8-11,15-16H,4,7,12-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINNDECRXAGTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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